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Abstract

(Rac)-BAY-985 is a potent and highly selective, ATP-competitive small molecule inhibitor of
TANK-binding kinase 1 (TBK1) and IkB kinase ¢ (IKKg).[1][2][3][4] These noncanonical IkB
kinases are critical nodes in innate immunity signaling pathways, particularly in the induction of
type | interferons.[5] (Rac)-BAY-985 has demonstrated significant potency in biochemical and
cellular assays, effectively blocking the phosphorylation of the downstream transcription factor,
Interferon Regulatory Factor 3 (IRF3). While exhibiting clear antiproliferative effects in specific
cancer cell lines in vitro, its in vivo antitumor efficacy has been observed to be more modest.
This document provides a comprehensive technical overview of the available in vitro and in
vivo data for (Rac)-BAY-985, including detailed experimental protocols and a visualization of its
mechanism of action.

In Vitro Activity

The in vitro activity of (Rac)-BAY-985 has been characterized through various biochemical and
cell-based assays, demonstrating its high potency and selectivity for TBK1 and IKKe.

Biochemical Kinase Assays

(Rac)-BAY-985 shows potent inhibition of both TBK1 and IKKe in enzymatic assays. The
inhibitory activity against TBK1 is dependent on the concentration of ATP.
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Target Assay Condition IC50 (nM) Reference
TBK1 Low ATP 2
TBK1 High ATP 30
(Rac)-BAY-985 N
Not Specified 15
(TBK1)
IKKe Not Specified 2

Cellular Assays

In cell-based assays, (Rac)-BAY-985 effectively inhibits the TBK1/IKKe signaling pathway and
demonstrates antiproliferative activity in specific cancer cell lines.

Assay Type Cell Line Endpoint IC50 (nM) Reference
pIRF3 MDA-MB231
o . IRF3

Mechanistic (expressing ) 74
Phosphorylation

Assay mouse IRF3)

Antiproliferative SK-MEL-2 ) )
Cell Proliferation 900

Assay (Melanoma)

ACHN (Renal

Antiproliferative Cell ] )

Cell Proliferation 7260

Assay

Adenocarcinoma

)

Kinase Selectivity Profile

(Rac)-BAY-985 has been profiled against a panel of other kinases to determine its selectivity.
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Kinase IC50 (nM) Reference
FLT3 123

RSK4 276

DRAK1 311

ULK1 7930

In Vivo Activity

The in vivo evaluation of (Rac)-BAY-985 has primarily focused on its antitumor effects in a
human melanoma xenograft model.

Antitumor Efficacy

In a xenograft model using the SK-MEL-2 human melanoma cell line, (Rac)-BAY-985
demonstrated weak to moderate antitumor activity.

Animal Model Cell Line Treatment Outcome Reference

Weak antitumor
efficacy with a
T/IC
(treatment/contro

200 mg/kg, oral ]
[) tumor weight

Female NMRI administration,
) SK-MEL-2 ) ) ratio of 0.6. The

nude mice twice daily for

treatment was
111 days
well-tolerated
with less than
10% body weight
loss.
Pharmacokinetics

Pharmacokinetic studies in male Wistar rats revealed that (Rac)-BAY-985 has a high clearance

and a short terminal half-life.
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Parameter Value Unit Reference
Clearance (CLb) 4.0 L/h/kg
Volume of Distribution
2.9 L/kg
(Vss)
Terminal Half-life
0.79 h
(t1/2)
Oral Bioavailability 11 %

Mechanism of Action: Signaling Pathway

(Rac)-BAY-985 exerts its effects by inhibiting the TBK1/IKKe kinases, which are key regulators
of the IRF3 transcription factor. Activation of this pathway, often initiated by viral or other
pathogenic signals, leads to the phosphorylation and subsequent dimerization of IRF3. The
IRF3 dimer then translocates to the nucleus to induce the transcription of type | interferons and

other immune response genes.
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Caption: Signaling pathway of TBK1/IKKe-mediated IRF3 activation and its inhibition by (Rac)-
BAY-985.

Experimental Protocols
TR-FRET Kinase Assay (TBK1/IKKEg)

This protocol is a representative method for assessing the inhibitory activity of compounds
against TBK1 and IKKe using Time-Resolved Fluorescence Resonance Energy Transfer (TR-
FRET).

o Objective: To determine the IC50 value of (Rac)-BAY-985 against TBK1 and IKKE.
o Materials:

o Recombinant full-length N-terminal His-tagged human TBK1.

o Recombinant fusion protein of GST (N-terminal) and full-length human IKKe.

o Biotinylated peptide substrate (e.g., biotin-Ahx-GDEDFSSFAEPG).

o Assay Buffer: 20 mM MOPS pH 7.0, 10 mM MgCI2, 1.0 mM DTT, 1 mM EDTA, 0.001%
(w/v) BSA, 0.01% (v/v) Brij-35.

o ATP solution (for low and high ATP conditions).
o (Rac)-BAY-985 serial dilutions.

o TR-FRET detection reagents (e.g., Europium-labeled anti-tag antibody and Streptavidin-
labeled acceptor).

o 384-well assay plates.
e Procedure:
o Add 2 pL of the test compound solution to the wells of a 384-well plate.

o Add 2 pL of a solution of the kinase (TBK1 or IKKg) in assay buffer.
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Incubate the mixture for 15 minutes at 22 °C.

[e]

o Initiate the kinase reaction by adding 2 pL of a solution containing the peptide substrate
and ATP in assay buffer.

o Incubate for the desired reaction time (e.g., 60 minutes) at 22 °C.
o Stop the reaction by adding a stop solution containing EDTA.

o Add the TR-FRET detection reagents.

o Incubate to allow for binding of the detection reagents.

o Measure the TR-FRET signal on a compatible plate reader.

o Calculate the percent inhibition for each compound concentration and determine the 1C50
value using a suitable curve-fitting algorithm.

. 2. Add Kinase - 4. Add Substrate/ATP 6. Stop Reaction 7.Add TR-FRET
(1' lERaiD CaliFaLi] (TBK1 or |KKE))_>(3' (R (Start Reaction) (Add EDTA) Detection Reagents & [Rest 2

Click to download full resolution via product page

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Cellular IRF3 Phosphorylation Assay

This assay measures the ability of (Rac)-BAY-985 to inhibit the phosphorylation of IRF3 in a
cellular context.

e Objective: To determine the cellular IC50 of (Rac)-BAY-985 for the inhibition of IRF3
phosphorylation.

o Materials:
o MDA-MB231 cells engineered to express mouse IRF3.

o Cell culture medium and supplements.
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[e]

Stimulating agent to induce IRF3 phosphorylation (e.g., Poly I:C).

o

(Rac)-BAY-985 serial dilutions.

[¢]

Lysis buffer.

[¢]

Antibodies for detection (e.g., anti-phospho-IRF3 and total IRF3 antibodies).

[e]

Detection system (e.g., Western blot or a plate-based immunoassay).

e Procedure:
o Seed MDA-MB231 mIRF3 cells in appropriate culture plates and allow them to adhere.
o Treat the cells with serial dilutions of (Rac)-BAY-985 for a specified pre-incubation time.
o Stimulate the cells with an agent like Poly I:C to activate the TBK1/IKKe pathway.
o After the stimulation period, wash the cells and lyse them.
o Determine the protein concentration of the lysates.

o Analyze the levels of phosphorylated IRF3 and total IRF3 in the lysates using a suitable
detection method.

o Normalize the phosphorylated IRF3 signal to the total IRF3 signal.

o Calculate the percent inhibition at each compound concentration and determine the IC50
value.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of (Rac)-BAY-985 on the proliferation of cancer cell lines.
o Objective: To measure the antiproliferative IC50 of (Rac)-BAY-985.
e Materials:

o SK-MEL-2 or ACHN cells.
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[e]

Cell culture medium and supplements.

o

(Rac)-BAY-985 serial dilutions.

[¢]

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

o

Opaque-walled multiwell plates.

e Procedure:

o Plate the cells in 384-well opaque-walled plates at a predetermined density (e.g., 800
cells/well for SK-MEL-2).

o Allow the cells to attach overnight.

o Add serial dilutions of (Rac)-BAY-985 to the cells.

o Incubate the plates for a specified period (e.g., 96 hours).

o Equilibrate the plates to room temperature.

o Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
o Mix the contents on an orbital shaker to induce cell lysis.

o Incubate at room temperature to stabilize the luminescent signal.

o Measure the luminescence using a luminometer.

o Calculate the percent inhibition of cell proliferation and determine the IC50 value.

In Vivo Human Melanoma Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of (Rac)-BAY-
985 in a mouse xenograft model.

o Objective: To assess the in vivo antitumor activity of (Rac)-BAY-985.

o Materials:
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[e]

Female NMRI nude mice (or other suitable immunodeficient strain).

SK-MEL-2 human melanoma cells.

o

[¢]

Matrigel (optional, for enhancing tumor take).

o

(Rac)-BAY-985 formulation for oral gavage.

[e]

Vehicle control.

e Procedure:

o Subcutaneously inject a suspension of SK-MEL-2 cells (e.g., 1 x 1076 cells in 100-120 pL
of medium, potentially with Matrigel) into the flank of each mouse.

o Monitor the mice for tumor growth.

o When tumors reach a predetermined size (e.g., ~100 mm?3), randomize the mice into
treatment and control groups.

o Administer (Rac)-BAY-985 (e.g., 200 mg/kg) or vehicle control via oral gavage according
to the desired schedule (e.g., twice daily).

o Measure tumor volumes (e.g., using calipers and the formula (Width2 x Length) / 2) and
body weights regularly throughout the study.

o At the end of the study, euthanize the mice, and excise and weigh the tumors.

o Calculate the T/C ratio (mean tumor weight of the treated group / mean tumor weight of
the control group) to determine efficacy.

Discussion and Conclusion

(Rac)-BAY-985 is a well-characterized inhibitor of the TBK1/IKKe kinases, demonstrating high
potency in both biochemical and cellular assays. Its mechanism of action through the inhibition
of IRF3 phosphorylation is clearly defined. The compound serves as a valuable tool for
studying the roles of TBK1 and IKKe in inflammatory and oncogenic signaling pathways.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b15092534?utm_src=pdf-body
https://www.benchchem.com/product/b15092534?utm_src=pdf-body
https://www.benchchem.com/product/b15092534?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15092534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The discrepancy between its potent in vitro antiproliferative effects in the SK-MEL-2 melanoma
cell line and its more modest in vivo antitumor activity in the corresponding xenograft model
may be attributed to its pharmacokinetic properties. The high clearance and short half-life
observed in rats suggest that maintaining sufficient drug exposure at the tumor site may be
challenging.

Further research could focus on optimizing the pharmacokinetic profile of this chemical series
to enhance in vivo efficacy. Nevertheless, (Rac)-BAY-985 remains a critical chemical probe for
the continued investigation of TBK1 and IKKe biology.

Disclaimer: This document is intended for research and informational purposes only. The
experimental protocols provided are representative and may require optimization for specific
laboratory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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